molecular formula C6H9NO6 B13404503 N-(Carboxymethyl)aminosuccinic acid CAS No. 56375-41-8

N-(Carboxymethyl)aminosuccinic acid

Cat. No.: B13404503
CAS No.: 56375-41-8
M. Wt: 191.14 g/mol
InChI Key: BTLHODXEDLCLAD-VKHMYHEASA-N
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Description

N-(Carboxymethyl)aminosuccinic acid is an organic compound that belongs to the class of aminocarboxylic acids It is characterized by the presence of both carboxyl and amino functional groups, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Carboxymethyl)aminosuccinic acid can be synthesized through the reaction of an α-amino acid with glyoxal . The reaction typically involves dissolving equimolar amounts of the α-amino acid and glyoxal in an acetate buffer and heating the mixture. The product is then isolated and purified through chromatographic techniques .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(Carboxymethyl)aminosuccinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and substituted amino acids .

Mechanism of Action

The mechanism of action of N-(Carboxymethyl)aminosuccinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its carboxyl and amino groups, forming stable complexes. This property is utilized in various applications, including metal ion chelation and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Carboxymethyl)aminosuccinic acid is unique due to its combination of carboxyl and amino groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it valuable in various scientific and industrial applications .

Properties

CAS No.

56375-41-8

Molecular Formula

C6H9NO6

Molecular Weight

191.14 g/mol

IUPAC Name

(2S)-2-(carboxymethylamino)butanedioic acid

InChI

InChI=1S/C6H9NO6/c8-4(9)1-3(6(12)13)7-2-5(10)11/h3,7H,1-2H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1

InChI Key

BTLHODXEDLCLAD-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)O)NCC(=O)O)C(=O)O

Canonical SMILES

C(C(C(=O)O)NCC(=O)O)C(=O)O

Origin of Product

United States

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